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For Researchers, Scientists, and Drug Development Professionals

Introduction
6-Bromo-3-cyano-4-azaindole, systematically known as 6-Bromo-1H-pyrrolo[3,2-b]pyridine-
3-carbonitrile, is a heterocyclic organic compound of significant interest in medicinal chemistry

and drug discovery. Its structural framework, the 4-azaindole core, is recognized as a privileged

scaffold in the development of kinase inhibitors. Azaindoles are bioisosteres of indoles and

purines, and the nitrogen atom in the pyridine ring can enhance hydrogen bonding capabilities

and improve physicochemical properties, making them attractive candidates for targeting ATP-

binding sites of kinases.[1][2][3] This technical guide provides a comprehensive overview of the

commercial availability, physicochemical properties, synthetic approaches, and potential

biological applications of 6-Bromo-3-cyano-4-azaindole.

Commercial Availability
6-Bromo-3-cyano-4-azaindole is available from several chemical suppliers, typically

synthesized for research and development purposes. The compound is most commonly

identified by its CAS Number: 1260386-78-4. Below is a summary of its availability from select

vendors.
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Supplier Catalog Number Purity Quantity

BLD Pharmatech BD217091 97% 100 mg, 250 mg, 1 g

Hölzel Diagnostika BLDP-BD217091-1g 97% 100 mg, 250 mg, 1 g

Shanghai Amole

Chemical
AC-59691 >95%

100 mg, 250 mg, 1 g,

5 g

Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for 6-Bromo-3-cyano-

4-azaindole is provided below.

Property Value Reference

Systematic Name
6-Bromo-1H-pyrrolo[3,2-

b]pyridine-3-carbonitrile
N/A

CAS Number 1260386-78-4 N/A

Molecular Formula C₈H₄BrN₃ N/A

Molecular Weight 222.04 g/mol N/A

Appearance Solid [4]

Purity Typically ≥97% N/A

Hazard Statements H302 (Harmful if swallowed) N/A

Precautionary Statements
P261, P280,

P305+P351+P338
[4]

Synthetic Approaches
While a specific, detailed experimental protocol for the synthesis of 6-Bromo-3-cyano-4-

azaindole is not readily available in peer-reviewed literature, a general synthetic strategy can

be inferred from the synthesis of related azaindole derivatives. A plausible approach involves

the construction of the pyrrolo[3,2-b]pyridine core followed by functionalization. One potential
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synthetic route could start from a substituted pyridine precursor, such as 3-amino-4-picoline,

which can undergo condensation with a suitable reagent to form the fused pyrrole ring.

A generalized synthetic workflow for related 6-azaindoles is depicted below. This often involves

a multi-step process including cyclization and subsequent functional group manipulations.

Substituted Pyridine Precursor

Cyclization Reaction

Reagents

Formation of Azaindole Core

Functional Group Interconversion

Bromination & Cyanation

Target Molecule:
6-Bromo-3-cyano-4-azaindole

Click to download full resolution via product page

Generalized synthetic workflow for 6-Bromo-3-cyano-4-azaindole.

Potential Biological Applications and Experimental
Protocols
The 4-azaindole scaffold is a well-established pharmacophore in the design of kinase inhibitors.

[1][2] Derivatives of this scaffold have been investigated as inhibitors of various kinases,
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including c-Met and Fibroblast Growth Factor Receptor (FGFR), which are implicated in cancer

cell proliferation, survival, and angiogenesis.[5][6][7]

Kinase Inhibition Assays
The inhibitory activity of 6-Bromo-3-cyano-4-azaindole against specific kinases can be

evaluated using various biochemical and cellular assays. A common method is the

LanthaScreen™ TR-FRET kinase inhibition assay.

Experimental Protocol: LanthaScreen™ TR-FRET Kinase Inhibition Assay

Reagent Preparation:

Prepare a series of dilutions of 6-Bromo-3-cyano-4-azaindole in the appropriate assay

buffer.

Prepare a solution containing the target kinase (e.g., c-Met or FGFR), a fluorescently

labeled substrate, and ATP at a concentration close to its Km value.

Assay Procedure:

In a 384-well plate, add the serially diluted test compound.

Initiate the kinase reaction by adding the kinase/substrate/ATP solution to each well.

Incubation:

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the

reaction to proceed.

Signal Detection:

Stop the reaction and measure the time-resolved fluorescence resonance energy transfer

(TR-FRET) signal. The amount of product formed is proportional to the FRET signal.

Data Analysis:

Calculate the percentage of inhibition relative to a control without the inhibitor.
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Plot the percent inhibition against the compound concentration and fit the data to a dose-

response curve to determine the IC₅₀ value.
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General experimental workflow for kinase inhibitor evaluation.

c-Met Signaling Pathway
The c-Met receptor tyrosine kinase signaling pathway is a critical regulator of cell growth and

motility. Its aberrant activation is a hallmark of many cancers. 4-Azaindole derivatives have

been designed to inhibit c-Met kinase activity, thereby blocking downstream signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_4_Azaindole_as_a_Versatile_Scaffold_for_Kinase_Inhibitors.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6271083/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7736151/
https://pubs.rsc.org/en/content/articlelanding/2015/ob/c5ob00778j
https://pubs.rsc.org/en/content/articlelanding/2015/ob/c5ob00778j
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.2c00255
https://pubmed.ncbi.nlm.nih.gov/19369077/
https://pubmed.ncbi.nlm.nih.gov/19369077/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9033946/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9033946/
https://www.benchchem.com/product/b597896#commercial-availability-of-6-bromo-3-cyano-4-azaindole
https://www.benchchem.com/product/b597896#commercial-availability-of-6-bromo-3-cyano-4-azaindole
https://www.benchchem.com/product/b597896#commercial-availability-of-6-bromo-3-cyano-4-azaindole
https://www.benchchem.com/product/b597896#commercial-availability-of-6-bromo-3-cyano-4-azaindole
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b597896?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b597896?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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